molecular formula C8H10N2O2 B14848680 2-(Aminomethyl)-6-hydroxybenzamide

2-(Aminomethyl)-6-hydroxybenzamide

Cat. No.: B14848680
M. Wt: 166.18 g/mol
InChI Key: CXMKECMYRAKSNW-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-hydroxybenzamide is an organic compound with the molecular formula C8H10N2O2 This compound is characterized by the presence of an aminomethyl group (-CH2NH2) and a hydroxy group (-OH) attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-6-hydroxybenzamide typically involves the reaction of 2-hydroxybenzaldehyde with aminomethyl derivatives under controlled conditions. One common method includes the use of reductive amination, where 2-hydroxybenzaldehyde is reacted with formaldehyde and ammonia in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-6-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Aminomethyl)-6-hydroxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-hydroxybenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the hydroxy group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 2-(Aminomethyl)phenol
  • 2-(Aminomethyl)pyridine
  • 2-(Aminomethyl)benzamide

Comparison: 2-(Aminomethyl)-6-hydroxybenzamide is unique due to the presence of both an aminomethyl and a hydroxy group on the benzamide core. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-(aminomethyl)-6-hydroxybenzamide

InChI

InChI=1S/C8H10N2O2/c9-4-5-2-1-3-6(11)7(5)8(10)12/h1-3,11H,4,9H2,(H2,10,12)

InChI Key

CXMKECMYRAKSNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)N)CN

Origin of Product

United States

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